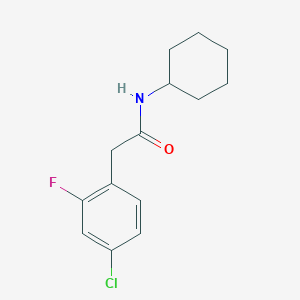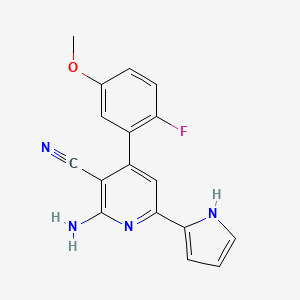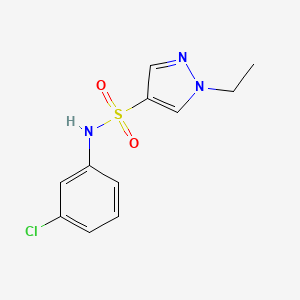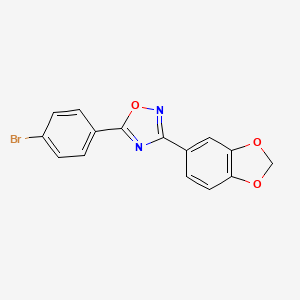
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide, also known as CFA, is a synthetic compound that belongs to the family of amides. It is widely used in scientific research due to its unique properties, including its ability to bind to specific receptors in the brain and alter their function.
科学研究应用
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide is widely used in scientific research to study the function of specific receptors in the brain, including the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound is a potent and selective CB1 receptor antagonist, which means it can block the effects of cannabinoids on this receptor. It is also a TRPV1 receptor agonist, which means it can activate this receptor and produce a range of physiological effects.
作用机制
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide is complex and involves its interaction with specific receptors in the brain. As a CB1 receptor antagonist, this compound can block the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, on this receptor. This can lead to a range of physiological effects, including decreased appetite and altered pain perception. As a TRPV1 receptor agonist, this compound can activate this receptor and produce a range of physiological effects, including increased pain sensitivity and inflammation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including its ability to alter pain perception, appetite, and inflammation. As a CB1 receptor antagonist, this compound can decrease appetite and alter pain perception. As a TRPV1 receptor agonist, this compound can increase pain sensitivity and inflammation. These effects have been studied extensively in animal models and have provided valuable insights into the function of these receptors in the brain.
实验室实验的优点和局限性
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide has several advantages for lab experiments, including its potency and selectivity for specific receptors in the brain. However, it also has several limitations, including its potential for off-target effects and its limited solubility in water. These limitations must be carefully considered when designing experiments using this compound.
未来方向
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide, including its potential use in the development of new drugs for the treatment of pain, inflammation, and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on specific receptors in the brain. Finally, the development of new synthetic methods for this compound may lead to improved purity and yield, which could further enhance its usefulness in scientific research.
合成方法
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with cyclohexylamine in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form the final product, this compound. The purity of the product is typically confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h6-7,9,12H,1-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMQMLJKASHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5374079.png)

![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5374095.png)
![(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5374104.png)


![(3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol](/img/structure/B5374117.png)
![N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide](/img/structure/B5374120.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5374128.png)
![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B5374139.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5374168.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)
![4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine](/img/structure/B5374178.png)